molecular formula C11H13N3O B131212 Sumanirole CAS No. 179386-43-7

Sumanirole

Katalognummer: B131212
CAS-Nummer: 179386-43-7
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: RKZSNTNMEFVBDT-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sumanirole ((R)-5-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one) is a highly selective dopamine D2 receptor agonist with a unique pharmacological profile. It exhibits >200-fold selectivity for D2 receptors over other dopamine receptor subtypes (D1, D3, D4, D5), making it a critical tool for studying D2-specific pathways .

Vorbereitungsmethoden

The synthesis of sumanirole involves several steps, starting from 8-hydroxyquinoline. The basic skeleton is constructed and elaborated to the key tricyclic intermediate. Further elaboration affords a 1,2-amino alcohol, which is converted to an aziridine by a new process. Finally, dissolving metal reduction to open the aziridine and protecting group removal affords this compound . Industrial production methods have not been widely documented due to its limited use in clinical settings.

Analyse Chemischer Reaktionen

Sumanirole durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu seinen Oxidationsprodukten begrenzt sind.

    Reduktion: Die Reduktion von this compound beinhaltet die Umwandlung von Aziridin-Zwischenprodukten in das Endprodukt.

    Substitution: Substitutionsreaktionen können am Stickstoffatom im Imidazoquinolinring auftreten.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease

Sumanirole has shown significant efficacy in various animal models of Parkinson's disease:

  • Locomotor Activity : In reserpinized rats, this compound increased horizontal locomotor activity at doses greater than 12.5 micromol/kg, demonstrating its potential to counteract motor deficits associated with dopamine hypofunction .
  • Rotational Behavior : In unilateral 6-hydroxydopamine-lesioned rats, this compound induced sustained rotational behavior, indicating its effectiveness in restoring dopaminergic function .
  • Clinical Trials : Although clinical development was halted by Pfizer due to insufficient differentiation from existing therapies, this compound was tested in early and advanced Parkinson's disease patients, revealing insights into its pharmacokinetics and safety profile .

Neurobiological Mechanisms

This compound serves as a critical compound for exploring neurobiological mechanisms linked to dopamine D2 receptors. Its use in research has facilitated the understanding of receptor-specific pathways and their implications in various neurological conditions .

Pharmacokinetics and Drug Interaction Studies

Research indicates that this compound has a favorable pharmacokinetic profile with minimal risk of clinically significant drug-drug interactions. Population pharmacokinetic models have been developed to assess its absorption and elimination characteristics in patients receiving concurrent treatments for Parkinson's disease .

Efficacy Comparison with Other Agonists

In comparative studies, this compound was evaluated alongside other dopamine agonists like ropinirole and levodopa:

  • A study highlighted the safety and tolerability of this compound compared to placebo and ropinirole, emphasizing its potential as an adjunctive therapy in managing non-motor symptoms of Parkinson's disease .
  • Another investigation focused on the effects of this compound on prepulse inhibition (PPI) in rats, providing insights into its influence on sensory processing and motor control mechanisms .

Wirkmechanismus

Sumanirole exerts its effects by selectively binding to and activating dopamine D2 receptors. This activation leads to various physiological responses, including the modulation of neurotransmitter release and neuronal firing rates. The high selectivity for D2 receptors over other dopamine receptor subtypes (D1, D3, D4, and D5) allows for targeted studies on D2 receptor-linked pathways .

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Properties:

  • Receptor Affinity : Ki = 9 nM for D2 receptors, with negligible binding to serotonin (5-HT1A) or adrenergic receptors .
  • Functional Efficacy : Full agonist at D2 receptors, with EC50 values ranging from 17–75 nM in vitro .
  • In Vivo Effects :
    • Restores motor activity in Parkinson’s disease (PD) models (e.g., 6-OHDA-lesioned rats and MPTP-treated monkeys) at ED50 = 12.1 µmol/kg (subcutaneous) .
    • Modulates impulsivity and attention in rodent models at low doses (0.1 mg/kg) without affecting response accuracy .
    • Alters prepulse inhibition (PPI) in rats, demonstrating dual effects: enhances PPI at short intervals (10–20 ms) and reduces PPI at long intervals (60–120 ms) via D2-specific mechanisms .

Sumanirole’s selectivity and functional effects distinguish it from other dopamine agonists. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Key Dopamine Agonists

Compound Receptor Selectivity EC50 (nM) Clinical Efficacy (UPDRS Improvement) Key Side Effects Behavioral Effects in Models
This compound D2 > D3, D4, D1 (>200x) 17–75 −7.7 vs. placebo Mild nausea, dizziness Restores motor activity ; reduces impulsivity
Ropinirole D2/D3 (balanced) ~20–100* −8.8 vs. placebo Somnolence, edema Broad motor improvement; higher dyskinesia risk
Pramipexole D3-preferring ~0.3–10* N/A Compulsive behaviors Reduces PPI at long intervals
Quinpirole D2/D3 (partial agonist) ~10–50* N/A Hyperactivity Dose-dependent impulsivity reduction
Thioridazine D2 antagonist N/A N/A Sedation, QT prolongation Inhibits glioma proliferation

This compound vs. Ropinirole

  • Receptor Selectivity : this compound’s D2 selectivity contrasts with ropinirole’s dual D2/D3 agonism, which may contribute to ropinirole’s higher risk of dyskinesia and impulse-control disorders .
  • Efficacy : Both drugs significantly improve UPDRS scores, but this compound’s D2 specificity may offer advantages in reducing off-target effects .

This compound vs. Pramipexole

  • Behavioral Effects : Pramipexole (D3-preferring) reduces PPI only at long intervals, while this compound uniquely enhances PPI at short intervals, suggesting divergent roles in sensory-motor gating .

This compound vs. Quinpirole

  • Impulsivity Modulation: Low-dose this compound (0.1 mg/kg) selectively reduces impulsivity without affecting attention, whereas quinpirole requires higher doses and causes nonspecific performance deficits .

This compound vs. Antipsychotics (Thioridazine/Remoxipride)

  • Cellular Effects : this compound increases glioma spheroid proliferation and invasion (100–1000 nM), while thioridazine and remoxipride (D2 antagonists) inhibit these processes .

Biologische Aktivität

Sumanirole is a novel compound that has garnered significant attention due to its selective agonistic activity at the dopamine D2 receptor (D2R). This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and implications for therapeutic applications, particularly in the context of Parkinson's disease and other dopamine-related disorders.

Overview of this compound

This compound, chemically known as (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, is recognized for its high selectivity for the D2 receptor subtype. In radioligand binding assays, it exhibits over 200-fold selectivity for D2 receptors compared to other dopamine receptor subtypes . This selectivity is critical for its therapeutic potential, as it minimizes off-target effects that can lead to adverse reactions.

In Vitro and In Vivo Activity

This compound demonstrates robust agonistic properties in both in vitro and in vivo settings. It has been shown to have effective EC50 values ranging from 17 to 75 nM in cell-based assays, indicating its potency as a D2 receptor agonist . In animal models, this compound has been observed to elevate striatal acetylcholine levels and reduce plasma prolactin levels significantly. For instance, in studies involving rats, it exhibited an effective dose (ED50) of 12.1 μmol/kg when administered intraperitoneally .

Effects on Motor Activity

Research indicates that this compound enhances locomotor activity in animal models of Parkinson's disease. In reserpinized rats, it produced a significant increase in horizontal activity at doses ≥12.5 μmol/kg subcutaneously. Furthermore, in unilateral 6-hydroxydopamine-lesioned rats, this compound induced pronounced rotational behavior, outperforming other tested agonists . These findings suggest that this compound may offer substantial benefits in restoring motor function in dopamine-deficient states.

Structure-Activity Relationships (SAR)

Recent studies have focused on the SAR of this compound to identify modifications that enhance its efficacy and selectivity. The development of bivalent ligands based on the this compound pharmacophore has shown promise in selectively activating G-protein signaling pathways while minimizing β-arrestin recruitment . This biased agonism is crucial for developing therapeutics that target specific receptor pathways associated with desired therapeutic outcomes while reducing side effects.

Key Findings from SAR Studies

  • Substitutions at N-1 and N-5 Positions : Variations at these positions have been shown to influence agonist efficacy for cAMP inhibition mediated by G-proteins. For example, compounds with specific substitutions demonstrated enhanced selectivity and potency towards D2R without significantly activating β-arrestin pathways .
  • Bivalent Ligands : The design of bivalent ligands incorporating the this compound scaffold has led to the identification of new leads with selective G-protein biased agonism. These compounds exhibit EC50 values in the subnanomolar range, indicating their potential as highly effective therapeutics .

Case Studies and Clinical Implications

Several case studies highlight the clinical relevance of this compound in treating conditions characterized by dopaminergic dysfunction:

  • Parkinson's Disease : In clinical settings, this compound has shown efficacy in improving disability scores and locomotor activities in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned monkeys. This suggests potential applicability in human Parkinson's disease treatment protocols .
  • Dopamine Hypofunction Disorders : this compound's ability to selectively activate D2 receptors positions it as a candidate for addressing various dopamine-related disorders beyond Parkinson's disease, including schizophrenia and depression where dopaminergic signaling is impaired .

Eigenschaften

IUPAC Name

(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3,(H,13,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZSNTNMEFVBDT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=C3C(=CC=C2)NC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870144
Record name Sumanirole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179386-43-7
Record name Sumanirole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179386-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sumanirole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sumanirole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06477
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sumanirole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUMANIROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93IV1U45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sumanirole
Reactant of Route 2
Sumanirole
Reactant of Route 3
Reactant of Route 3
Sumanirole
Reactant of Route 4
Reactant of Route 4
Sumanirole
Reactant of Route 5
Sumanirole
Reactant of Route 6
Sumanirole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.